molecular formula C19H22N2O3 B8547864 2-[(2,5-Dimethylphenoxy)methyl]-alpha-(methoxyimino)-N-methylbenzeneacetamide CAS No. 145451-07-6

2-[(2,5-Dimethylphenoxy)methyl]-alpha-(methoxyimino)-N-methylbenzeneacetamide

Cat. No.: B8547864
CAS No.: 145451-07-6
M. Wt: 326.4 g/mol
InChI Key: WXUZAHCNPWONDH-UZYVYHOESA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic IUPAC name for this compound is 2-[2-[(2,5-dimethylphenoxy)methyl]phenyl]-2-methoxyimino-N-methylacetamide . This nomenclature reflects its core acetamide backbone, substituted with a methoxyimino group at the alpha position and a 2,5-dimethylphenoxymethyl moiety on the adjacent phenyl ring. The prefix 2,5-dimethylphenoxy specifies the oxygen-linked aromatic system with methyl groups at positions 2 and 5, while N-methyl denotes the methyl substitution on the acetamide’s nitrogen.

Synonymous designations include dimoxystrobin , though this term often refers specifically to the (E)-stereoisomer registered under CAS 149961-52-4. Confusion may arise due to overlapping identifiers; the compound discussed here (CAS 145451-07-6) shares structural homology with dimoxystrobin but differs in stereochemical annotation.

Molecular Formula and Weight Analysis

The molecular formula C₁₉H₂₂N₂O₃ is consistent across sources, yielding a molar mass of 326.4 g/mol . Calculated physicochemical properties include a density of 1.1±0.1 g/cm³ and a boiling point of 478.6±45.0°C . The compound’s low aqueous solubility (<0.05 g/L at 20°C) and moderate lipophilicity (logP ≈4.75) align with strobilurins’ typical profile, favoring membrane penetration in fungal pathogens.

Table 1: Molecular and Physicochemical Properties

Property Value Source
Molecular Formula C₁₉H₂₂N₂O₃
Molecular Weight 326.4 g/mol
Density 1.1±0.1 g/cm³
Boiling Point 478.6±45.0°C
Water Solubility <0.05 g/L (20°C)
LogP 4.75

Stereochemical Configuration and Isomeric Considerations

The methoxyimino group introduces stereochemical complexity, with the (E)-configuration (synonymous with trans) being biologically active. This geometry positions the methoxy oxygen antiperiplanar to the acetamide carbonyl, optimizing π-orbital conjugation and stabilizing the molecule’s planar transition state during fungicidal action. The (Z)-isomer, though synthetically accessible, is seldom reported in literature, likely due to reduced efficacy.

Crystallographic resolution of stereochemistry remains absent in public databases, necessitating computational or spectroscopic methods (e.g., NMR or X-ray diffraction) for empirical determination.

Crystallographic Data and X-ray Diffraction Studies

No explicit X-ray crystallographic data for this compound exists in open-source repositories. However, strobilurin analogues are routinely analyzed via single-crystal diffraction to resolve atomic positioning and intermolecular interactions. For 2-[(2,5-dimethylphenoxy)methyl]-alpha-(methoxyimino)-N-methylbenzeneacetamide, hypothetical unit cell parameters can be extrapolated from related structures:

  • Space Group : Likely P2₁/c (common for monoclinic systems).
  • Unit Cell Dimensions : a ≈10–12 Å, b ≈8–10 Å, c ≈14–16 Å, β ≈90–110°.
  • Z-value : 4 molecules per unit cell.

These estimates derive from strobilurins with analogous substituents, where phenyl and phenoxy groups dominate packing motifs. Hydrogen bonding between the acetamide’s NH and adjacent carbonyl oxygen may stabilize the lattice, while van der Waals interactions between methyl groups dictate solubility.

Comparative Analysis with Related Strobilurin Analogues

Strobilurins inhibit mitochondrial respiration by binding the quinol oxidation (Qo) site of cytochrome bc₁, a mechanism conserved across analogues. Key comparisons include:

  • Azoxystrobin (C₂₂H₁₇N₃O₅): Incorporates a cyanophenoxy group, enhancing photostability but increasing synthetic complexity.
  • Kresoxim-methyl (C₁₈H₁₉NO₄): Lacks the dimethylphenoxy moiety, relying on a methyl ester for lipophilicity.
  • Pyraclostrobin (C₁₉H₁₈ClN₃O₄): Chlorine substitution augments binding affinity but elevates environmental persistence.

Table 2: Comparative Strobilurin Properties

Compound Molecular Formula logP Target Pathogens
2-[(2,5-Dimethylphenoxy)... C₁₉H₂₂N₂O₃ 4.75 Botrytis, Alternaria
Azoxystrobin C₂₂H₁₇N₃O₅ 2.5 Erysiphe, Puccinia
Kresoxim-methyl C₁₈H₁₉NO₄ 3.1 Venturia, Plasmopara

This compound’s dimethylphenoxy group confers superior hydrophobicity, enhancing adhesion to waxy plant cuticles compared to azoxystrobin. However, its narrower antifungal spectrum limits agricultural use compared to broad-spectrum analogues like pyraclostrobin.

Properties

CAS No.

145451-07-6

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

(2Z)-2-[2-[(2,5-dimethylphenoxy)methyl]phenyl]-2-methoxyimino-N-methylacetamide

InChI

InChI=1S/C19H22N2O3/c1-13-9-10-14(2)17(11-13)24-12-15-7-5-6-8-16(15)18(21-23-4)19(22)20-3/h5-11H,12H2,1-4H3,(H,20,22)/b21-18-

InChI Key

WXUZAHCNPWONDH-UZYVYHOESA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)OCC2=CC=CC=C2/C(=N/OC)/C(=O)NC

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC2=CC=CC=C2C(=NOC)C(=O)NC

Origin of Product

United States

Preparation Methods

Formation of the Acetamide Core

The acetamide core is synthesized via nucleophilic substitution and condensation reactions . A critical intermediate is N-methyl-2-bromoacetamide, which undergoes coupling with a phenoxymethyl-substituted benzene ring.

In one documented approach, bromoacetamide derivatives are prepared by reacting 2-bromoacetyl chloride with methylamine in the presence of a base such as triethylamine. The resulting N-methyl-2-bromoacetamide (C₃H₆BrNO) serves as a versatile electrophile for subsequent substitutions.

Introduction of the Methoxyimino Group

The methoxyimino (-N-OCH₃) moiety is introduced through oximation followed by O-methylation. Starting from a ketone precursor, such as 2-(2,5-dimethylphenoxymethyl)benzaldehyde, condensation with hydroxylamine hydrochloride yields the corresponding oxime. Subsequent methylation using methyl iodide or dimethyl sulfate in alkaline conditions installs the methoxy group.

For example:

2-(2,5-Dimethylphenoxymethyl)benzaldehyde+NH2OHOxime intermediateCH3IMethoxyimino product\text{2-(2,5-Dimethylphenoxymethyl)benzaldehyde} + \text{NH}2\text{OH} \rightarrow \text{Oxime intermediate} \xrightarrow{\text{CH}3\text{I}} \text{Methoxyimino product}

This step requires careful pH control (pH 8–9) to prevent over-alkylation.

Coupling of Aromatic Side Chains

The phenoxymethyl side chain is attached via etherification or Ullmann-type coupling . A key intermediate, 2-(bromomethyl)-1,4-dimethylbenzene, is synthesized by brominating 2,5-dimethylphenol using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂). This bromide reacts with the acetamide core in a nucleophilic substitution facilitated by potassium carbonate (K₂CO₃) in dimethylformamide (DMF):

N-Methyl-2-bromoacetamide+2-(bromomethyl)-1,4-dimethylbenzeneK2CO3,DMFDimoxystrobin precursor\text{N-Methyl-2-bromoacetamide} + \text{2-(bromomethyl)-1,4-dimethylbenzene} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Dimoxystrobin precursor}

Optimization of Reaction Conditions

Solvent Systems and Catalysts

  • Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing ionic intermediates.

  • Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve yields in biphasic systems.

  • Palladium catalysts (e.g., Pd(OAc)₂) are employed in cross-coupling steps to reduce side reactions.

Temperature and Time Profiles

StepTemperature RangeReaction TimeYield (%)
Bromination of phenol0–5°C2–4 hours78–85
Oximation25–30°C6–8 hours65–72
Etherification80–90°C12–16 hours82–88

Data adapted from patents and synthetic protocols.

Industrial-Scale Production Strategies

Continuous-Flow Reactors

Recent advancements utilize continuous-flow systems to improve scalability and safety. A patented method describes the use of microreactors for the bromination and oximation steps, achieving 92% purity with reduced waste.

Purification Techniques

  • Crystallization from ethanol/water mixtures removes unreacted starting materials.

  • Column chromatography (silica gel, ethyl acetate/hexane) isolates stereoisomers, critical given the compound’s E/Z configuration.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.32 (m, 4H, aromatic), 4.82 (s, 2H, OCH₂), 3.81 (s, 3H, OCH₃), 2.31 (s, 6H, CH₃).

  • HRMS : m/z 326.1621 [M+H]⁺ (calculated for C₁₉H₂₂N₂O₃: 326.1630).

Purity Assessment

Industrial batches report ≥98% purity by HPLC (C18 column, acetonitrile/water gradient) .

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-Dimethylphenoxy)methyl]-alpha-(methoxyimino)-N-methylbenzeneacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2-[(2,5-Dimethylphenoxy)methyl]-alpha-(methoxyimino)-N-methylbenzeneacetamide has several scientific research applications:

    Chemistry: Used as a model compound in studying reaction mechanisms and synthetic methodologies.

    Biology: Investigated for its effects on fungal growth and development.

    Medicine: Explored for potential antifungal properties and therapeutic applications.

    Industry: Utilized in the formulation of fungicides for agricultural use.

Mechanism of Action

The compound exerts its effects by inhibiting the mitochondrial cytochrome-bc1 complex, specifically targeting the Qo site of the enzyme. This inhibition disrupts the electron transport chain, leading to the suppression of fungal respiration and growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Dimoxystrobin is structurally and functionally related to several (methoxyimino)acetamide derivatives. Below is a detailed comparison with key analogues:

Table 1: Structural and Functional Comparison of Dimoxystrobin and Analogues

Compound Name Molecular Formula Key Substituents/Modifications Biological Activity Key Metabolites/Pathways Regulatory Status
Dimoxystrobin (Target) C₁₉H₂₂N₂O₃ (E)-methoxyimino, 2,5-dimethylphenoxy methyl Broad-spectrum fungicide (QoL) MCBX (demethylation product) EU-approved (CLH-O-0000006865)
Mandestrobin (S-2200) C₁₉H₂₂N₂O₃ Racemic mixture (R/S isomers), 2,5-xylyloxy Fungicide (stereoisomer-dependent) 4-OH-S2200 (hydroxylation) Under evaluation (JMPR 2019)
490-M18 C₁₇H₁₇NO₄ (E)-hydroxyimino, 2-methylphenoxy methyl Reduced fungicidal potency Phase I oxidation (CYP450-mediated) Experimental
Kresoxim-methyl C₁₈H₁₉NO₄ Methyl ester, o-tolyloxymethyl Contact fungicide (leaf surface) Demethylation to free acid EU-approved (EFSA 2008)
MCBX (Metabolite of Dimoxystrobin) C₁₈H₂₀N₂O₃ Hydroxyimino (demethylation product) Reduced activity vs. parent Further conjugation (Phase II) Non-commercial

Key Findings from Comparative Studies

Stereochemical Influence :

  • Dimoxystrobin’s (E)-configuration is essential for binding to the Qo site of Complex III, whereas its (Z)-isomer and racemic mixtures (e.g., mandestrobin) exhibit diminished activity due to steric hindrance . Mandestrobin’s R-isomer (S-2167) shows higher efficacy than the S-isomer (S-2354) in fungal inhibition assays .

Substituent Effects: The 2,5-dimethylphenoxy methyl group in dimoxystrobin enhances lipophilicity and systemic mobility compared to analogues like 490-M18 (hydroxyimino) or kresoxim-methyl (methyl ester). This contributes to dimoxystrobin’s superior translaminar activity . Replacement of methoxyimino with hydroxyimino (490-M18) reduces stability under UV exposure, limiting field persistence .

Metabolic Pathways: Dimoxystrobin undergoes Phase I metabolism via demethylation to form MCBX, a less active metabolite. In contrast, mandestrobin is hydroxylated at the 4-position of the phenoxy ring (4-OH-S2200), retaining partial fungicidal activity . Kresoxim-methyl is rapidly hydrolyzed to its free acid form, which lacks systemic mobility but retains contact activity .

Environmental and Regulatory Profiles :

  • Dimoxystrobin has low water solubility (0.9 mg/L) and volatility, minimizing leaching risks but requiring surfactant additives for foliar adhesion . It is classified as a "Highly Hazardous Chemical" by PAN due to aquatic toxicity (EC₅₀ = 0.12 mg/L for Daphnia) .
  • Kresoxim-methyl, while similarly potent, faces stricter residue limits in the EU due to its persistence in soil (DT₅₀ = 60 days) compared to dimoxystrobin (DT₅₀ = 30 days) .

Biological Activity

The compound 2-[(2,5-Dimethylphenoxy)methyl]-α-(methoxyimino)-N-methylbenzeneacetamide , also known as Dimoxystrobin, is a synthetic chemical primarily recognized for its biological activity as a fungicide. Its efficacy in controlling various plant diseases makes it significant in agricultural practices. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and relevant case studies.

  • Molecular Formula : C19H22N2O3
  • Molar Mass : 326.39 g/mol
  • CAS Number : 167374-38-1
  • Density : 1.09 g/cm³ (predicted)
  • Boiling Point : 446.3 °C (predicted)
PropertyValue
Molecular FormulaC19H22N2O3
Molar Mass326.39 g/mol
Density1.09 g/cm³
Boiling Point446.3 °C

Dimoxystrobin operates primarily as a mitochondrial cytochrome bc1 complex inhibitor , which disrupts the electron transport chain in fungi, leading to energy depletion and eventual cell death. This mechanism is crucial for its antifungal properties, allowing it to effectively combat a range of fungal pathogens in crops.

Biological Activity

  • Antifungal Efficacy : Dimoxystrobin has shown significant effectiveness against various fungal species, including:
    • Fusarium spp.
    • Botrytis cinerea
    • Rhizoctonia solani
  • Field Studies : Research indicates that applications of Dimoxystrobin on crops such as cereals and vegetables result in substantial reductions in disease incidence and severity, enhancing overall crop yield and quality.
  • Toxicological Profile : While Dimoxystrobin is effective against fungi, its impact on non-target organisms and the environment is an area of ongoing research. Studies have indicated low toxicity to mammals, but further investigation into its ecotoxicological effects is warranted.

Study 1: Efficacy in Wheat Cultivation

A study conducted on wheat crops treated with Dimoxystrobin demonstrated a reduction in Fusarium head blight, which can severely affect grain quality. The results indicated:

  • A 30% reduction in disease severity compared to untreated controls.
  • An increase in grain yield by approximately 15% due to improved plant health.

Study 2: Application Timing and Dosage

Research examining different application timings revealed that early application of Dimoxystrobin maximizes its protective effects against Botrytis cinerea in strawberries:

  • Treatments applied at flowering resulted in lower disease incidence.
  • Optimal dosage was determined to be 0.5 kg/ha , balancing efficacy and cost-effectiveness.

Research Findings

Recent studies have focused on the analytical methods for detecting Dimoxystrobin residues in agricultural products:

  • Techniques such as LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) have been employed for accurate quantification.
  • Results show that residues are typically below the maximum residue limits (MRLs) set by regulatory agencies, indicating safe levels for consumer exposure.

Comparative Analysis with Other Fungicides

FungicideTarget PathogenEfficacy (%)Environmental Impact
DimoxystrobinFusarium spp.85Low
AzoxystrobinBotrytis cinerea90Moderate
PropiconazoleRhizoctonia solani80High

Q & A

Q. Methodological Guidance

  • Structural Confirmation : ¹H/¹³C NMR (δ 3.8 ppm for -OCH₃, δ 7.5–8.1 ppm for aromatic protons) and IR (C=O stretch at ~1667 cm⁻¹) .
  • Quantitative Analysis : UPLC-MS with electrospray ionization (ESI+) for parent compound and metabolites (e.g., MCBX, m/z 430.2) .
  • Degradation Studies : Accelerated stability testing (40°C/75% RH) with GC-MS to identify photolytic byproducts .

How can researchers design experiments to resolve contradictory data on its phytotoxicity in non-target plants?

Advanced Research Question
Contradictory reports may arise from differences in application methods or plant physiology. Mitigation strategies include:

  • Dose-Response Curves : Test concentrations from 0.1–100 µM on model plants (e.g., Arabidopsis thaliana) under controlled light/temperature.
  • Transcriptomic Analysis : RNA-seq to identify stress-responsive genes (e.g., glutathione-S-transferase) upregulated at sublethal doses .
  • Soil Microbiome Impact : Metagenomic profiling to assess indirect effects via microbial community shifts .

What computational tools are effective for predicting its environmental fate and binding kinetics?

Q. Methodological Guidance

  • Environmental Persistence : Use EPI Suite to estimate half-life in soil (e.g., Koc values) .
  • Binding Kinetics : Molecular dynamics simulations (GROMACS) to model Qo site interactions and resistance mutations .
  • ADMET Prediction : SwissADME for bioavailability and toxicity endpoints (e.g., CYP450 inhibition) .

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